3-(4-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbohydrazide
Description
Properties
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole-5-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N4O3/c11-10(12,13)19-6-3-1-5(2-4-6)7-15-9(20-17-7)8(18)16-14/h1-4H,14H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNKLMFDYOTVIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C(=O)NN)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the reaction of 4-(trifluoromethoxy)benzohydrazide with cyanogen bromide to form the corresponding 1,2,4-oxadiazole derivative. This intermediate is then further reacted with hydrazine hydrate to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions .
Chemical Reactions Analysis
Cyclocondensation Reactions
The carbohydrazide group (-CONHNH₂) participates in cyclocondensation reactions with carbonyl compounds (e.g., aldehydes, ketones) to form fused heterocycles. For example:
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Reaction with aryl aldehydes yields 1,3,4-oxadiazole derivatives via intramolecular cyclization .
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Interaction with α-keto acids generates triazine-linked hybrids under acidic conditions.
Table 1: Cyclocondensation Reactions
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzaldehyde | HCl, ethanol, reflux | 5-(Arylidene)hydrazine-oxadiazole | ~60% | |
| Pyruvic acid | H₂SO₄, 80°C | Triazine-oxadiazole hybrid | ~45% |
Nucleophilic Substitution at the Oxadiazole Ring
The 1,2,4-oxadiazole ring undergoes nucleophilic substitution at the N(2) or C(5) positions due to electron-withdrawing effects from the trifluoromethoxy group :
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Reaction with amines (e.g., methylamine) opens the ring to form amidine derivatives.
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Thiols induce ring cleavage, producing thioamide intermediates .
Table 2: Ring-Opening Reactions
| Reagent | Conditions | Product | Mechanism | Source |
|---|---|---|---|---|
| Methylamine | THF, 25°C | N-(Methyl)amidine derivative | Nucleophilic attack | |
| Benzylthiol | DMF, K₂CO₃, 60°C | Thioamide-oxadiazole adduct | Ring cleavage |
Oxidation and Reduction
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Oxidation : The hydrazide group oxidizes to a carboxylic acid using KMnO₄/H₂SO₄, yielding 3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carboxylic acid.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a dihydroimidazole analog .
Key Data :
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Oxidation yields: 70–85% (dependent on reaction time).
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Reduction selectivity: Predominant cleavage at the N–O bond .
Esterification and Amidation
The carbohydrazide group reacts with acyl chlorides or anhydrides to form ester or amide derivatives:
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Acetylation with acetic anhydride produces N-acetylated analogs .
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Reaction with benzoyl chloride forms stable benzamide derivatives .
Coordination Chemistry
The carbohydrazide moiety acts as a polydentate ligand for transition metals:
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Complexation with Cu(II) or Fe(III) forms octahedral complexes, characterized by IR and XRD .
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Applications: These complexes exhibit enhanced antimicrobial activity compared to the parent compound .
Photochemical Reactivity
Under UV light (254 nm), the oxadiazole ring undergoes [2+2] cycloaddition with alkenes, forming bicyclic adducts . This reactivity is attributed to the electron-deficient nature of the ring.
Biological Activity-Driven Modifications
Derivatives synthesized via the above reactions show:
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Antifungal activity : Against Puccinia rubigo (EC₅₀: 0.78 mg/L) .
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HDAC inhibition : IC₅₀ values in the nanomolar range for oncology applications .
Table 3: Bioactive Derivatives
| Derivative | Target Activity | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| XII6 | Antirust (P. rubigo) | 0.78 mg/L | |
| Cu(II) complex | Antimicrobial | MIC: 4 µg/mL |
Scientific Research Applications
Anticancer Activity
Numerous studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. The compound in focus has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. For instance:
- In vitro Studies : Research has shown that derivatives of 1,2,4-oxadiazoles can inhibit the proliferation of cancer cells. The compound demonstrated promising activity against leukemia cell lines with IC50 values lower than those of established chemotherapeutics like monastrol .
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the inhibition of key signaling pathways involved in cell survival and proliferation .
Antimicrobial Properties
The oxadiazole scaffold is known for its antimicrobial activity. Compounds similar to 3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbohydrazide have been reported to exhibit antibacterial and antifungal effects. These properties make them suitable candidates for developing new antimicrobial agents .
Pesticidal Activity
The incorporation of trifluoromethoxy groups into oxadiazole derivatives enhances their bioactivity. Studies have suggested that these compounds can be developed into effective pesticides due to their ability to disrupt the growth of various plant pathogens .
Photophysical Properties
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its potential use in organic light-emitting diodes (OLEDs) and as a fluorescent probe has been explored due to its favorable photophysical characteristics .
Case Studies
Mechanism of Action
The mechanism of action of 3-(4-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s ability to bind to hydrophobic pockets within the target molecules, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s bioactivity and its potential as a therapeutic agent .
Comparison with Similar Compounds
Structural Similarities and Substituent Variations
The compound belongs to the 1,2,4-oxadiazole class, which is widely studied for its bioisosteric properties. Key analogs (Table 1) include:
Table 1: Structural Analogs and Similarity Scores
| Compound Name | CAS No. | Substituent at Position 3 | Functional Group at Position 5 | Similarity Score | Molecular Weight |
|---|---|---|---|---|---|
| 3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid | 478030-57-8 | 4-(CF₃)phenyl | Carboxylic acid (-COOH) | 0.99 | 272.19 |
| Ethyl 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate | 886361-32-6 | 3-(CF₃)phenyl | Ester (-COOEt) | 0.90 | 302.25 |
| (3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methanol | 400716-17-8 | 3-(CF₃)phenyl | Methanol (-CH₂OH) | 0.88 | 246.19 |
| 3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid | 944896-51-9 | Phenyl | Carboxylic acid (-COOH) | 0.87 | 190.16 |
| 3-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid 3,5-dimethoxy-benzylamide | 728882-54-0 | 4-(CF₃)phenyl | Amide (-CONH-benzyl) | N/A | 407.34 |
Key Observations :
- Trifluoromethoxy vs. Trifluoromethyl : The target compound’s -OCF₃ group differs from analogs with -CF₃ (e.g., 478030-57-8). The -OCF₃ group may confer greater electron-withdrawing effects and improved metabolic resistance compared to -CF₃ .
- Carbohydrazide vs. Carboxylic Acid/Amide: The carbohydrazide group (-CONHNH₂) distinguishes it from analogs with carboxylic acid (-COOH) or amide (-CONHR) groups.
- Positional Isomerism : Ethyl 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate (886361-32-6) demonstrates that meta-substitution of -CF₃ reduces similarity (0.90 vs. 0.99 for para-substituted analogs), likely due to steric and electronic effects .
Physicochemical and Pharmacological Implications
- Synthetic Accessibility : Analog 728882-54-0 incorporates a 3,5-dimethoxybenzylamide group, which adds synthetic complexity but may improve target selectivity via π-π stacking interactions .
- Biological Relevance: The carbohydrazide group in the target compound is structurally analogous to hydrazide-containing bioactive molecules, such as 2-[3-hydroxy-4-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenoxy]acetohydrazide (879464-60-5), which is associated with kinase inhibition .
Biological Activity
3-(4-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbohydrazide (CAS No. 883028-82-8) is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and other pharmacological potentials based on various studies.
- Molecular Formula : C10H7F3N4O3
- Molecular Weight : 288.183 g/mol
- Density : 1.5 ± 0.1 g/cm³
- LogP : 2.08
These properties suggest a moderate lipophilicity which may influence the compound's bioavailability and pharmacokinetics.
Anticancer Activity
Recent studies have demonstrated significant anticancer properties of compounds containing the oxadiazole moiety. For instance, derivatives similar to this compound have shown promising results in inhibiting various cancer cell lines.
Case Study: Antiproliferative Effects
A comparative study evaluated the antiproliferative effects of several oxadiazole derivatives against different cancer cell lines including breast (T-47D), melanoma (SK-MEL-5), and leukemia (SR). The results indicated that certain derivatives exhibited inhibition rates exceeding 80% across multiple cell lines:
| Compound | Cell Line | % Inhibition |
|---|---|---|
| Compound A | T-47D (Breast) | 90.47% |
| Compound B | SR (Leukemia) | 81.58% |
| Compound C | SK-MEL-5 (Melanoma) | 84.32% |
These findings highlight the potential of oxadiazole derivatives in cancer therapy by targeting specific pathways involved in tumor proliferation .
The biological activity of oxadiazoles is often attributed to their ability to interfere with critical cellular processes:
- Apoptosis Induction : Several studies have reported that oxadiazole derivatives can induce apoptosis in cancer cells through various signaling pathways.
- Enzyme Inhibition : Compounds have shown inhibitory effects on enzymes such as Histone Deacetylase (HDAC) and Carbonic Anhydrase (CA), which are implicated in cancer progression and metastasis .
- Targeting Specific Proteins : Some derivatives act as inhibitors of thymidylate synthase, an enzyme crucial for DNA synthesis, thereby limiting cancer cell proliferation .
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for its antimicrobial efficacy:
Case Study: Antimicrobial Efficacy
A study assessed the antimicrobial activity of various oxadiazole derivatives against gram-positive and gram-negative bacteria. The results indicated a stronger effect against gram-positive strains:
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| Compound D | Staphylococcus aureus | Moderate |
| Compound E | Escherichia coli | Low |
The presence of the trifluoromethoxy group appears to enhance the lipophilicity and membrane permeability of these compounds, facilitating their action against microbial cells .
Research Findings on Derivatives
Research has shown that modifications to the oxadiazole structure can significantly affect biological activity:
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing 3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbohydrazide, and how can purity be validated?
- Methodological Answer : The synthesis typically involves condensation of a trifluoromethoxy-substituted phenyl precursor with carbohydrazide under reflux conditions. For example, hydrazine derivatives are often reacted with acyl chlorides or activated esters in polar aprotic solvents (e.g., DMF) at 80–100°C . Purity validation requires HPLC (≥95% purity) and NMR spectroscopy to confirm the absence of unreacted intermediates. X-ray crystallography or mass spectrometry can resolve structural ambiguities .
Q. How do the electron-withdrawing trifluoromethoxy and oxadiazole groups influence the compound’s reactivity?
- Methodological Answer : The trifluoromethoxy group enhances electrophilicity at the oxadiazole ring, facilitating nucleophilic attacks at the carbohydrazide moiety. Computational studies (DFT) can map electrostatic potential surfaces to predict reactive sites . Comparative IR and UV-Vis spectroscopy with non-fluorinated analogs reveal shifts in absorption bands, confirming electronic effects .
Q. What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?
- Methodological Answer : Accelerated stability studies in PBS (pH 7.4) at 37°C, monitored via LC-MS, identify degradation products (e.g., hydrolysis of the oxadiazole ring). Thermal gravimetric analysis (TGA) assesses solid-state stability, while cyclic voltammetry evaluates redox behavior .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data, such as inconsistent cytotoxicity across cell lines?
- Methodological Answer : Discrepancies may arise from differences in mitochondrial dependency (e.g., OXPHOS inhibition efficacy in glycolytic vs. oxidative cancer cells) . Validate using Seahorse metabolic assays to measure oxygen consumption rates (OCR) and extracellular acidification (ECAR). Structural analogs (e.g., BAY87-2243) lacking the carbohydrazide moiety show reduced potency, suggesting functional group specificity .
Q. What strategies improve the compound’s selectivity for target proteins in complex biological systems?
- Methodological Answer : Employ photoaffinity labeling with a radiolabeled (e.g., ³H or ¹⁴C) derivative to identify binding partners in proteomic pull-down assays . Molecular docking against homology models of potential targets (e.g., mitochondrial complex I) can guide rational modifications to the trifluoromethoxy or carbohydrazide groups .
Q. How do structural modifications at the carbohydrazide position affect pharmacokinetic properties?
- Methodological Answer : Introduce methyl or acetyl groups at the hydrazide nitrogen to modulate lipophilicity (logP) and plasma protein binding. In vitro ADME assays (e.g., Caco-2 permeability, microsomal stability) paired with in vivo PK studies in rodents quantify bioavailability changes .
Data Contradiction Analysis
Q. Why does this compound fail to inhibit cancer cell proliferation in some assays despite strong in vitro target binding?
- Analysis : Off-target effects or poor membrane permeability may limit efficacy. Use fluorescent analogs (e.g., BODIPY-labeled) to track cellular uptake via confocal microscopy . Compare with analogs like IACS-010759, which shares the oxadiazole core but includes a triazole group enhancing mitochondrial accumulation .
Methodological Tables
| Comparative Bioactivity of Structural Analogs |
|---|
| Compound |
| --------------------------- |
| Target Compound |
| BAY87-2243 |
| IACS-010759 |
| Key Synthetic Parameters |
|---|
| Parameter |
| ------------------------ |
| Solvent |
| Temperature |
| Catalyst |
| Reaction Time |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
